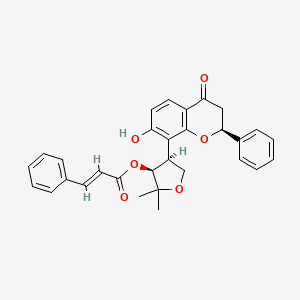
(+)-Tephrorin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-tephrorin B is a monohydroxyflavanone that is (2S)-7-hydroxyflavanone substituted at position 8 by a tetrahydrofuran ring which in turn is substituted by geminal methyl groups at position 2 and a cinnamoyloxy group at position 3. Isolated from Tephrosia purpurea, it exhibits antineoplastic activity. It has a role as an antineoplastic agent and a plant metabolite. It is a cinnamate ester, a monohydroxyflavanone and a member of oxolanes.
Applications De Recherche Scientifique
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of (+)-Tephrorin B. In molecular docking simulations, it demonstrated high binding affinities with several key targets associated with diabetes management:
- Protein Tyrosine Phosphatase 1B (PTP1B) : Binding energy of -9.79 kcal/mol.
- Glucokinase (GK) : Binding energy of -12.47 kcal/mol.
- Dipeptidyl Peptidase 4 (DPP-4) : Binding energy of -10.43 kcal/mol.
These interactions suggest that this compound could serve as a lead compound for developing new antidiabetic agents, showing favorable drug-likeness and bioavailability profiles without significant toxicity .
Anticancer Activity
The compound has also been investigated for its anticancer properties . Research indicates that this compound can inhibit the proliferation of various cancer cell lines and induce apoptosis through mitochondrial pathways:
- In vivo studies demonstrated its effectiveness against pancreatic cancer cells, showing no observable toxicity while significantly reducing tumor growth.
- The compound's mechanism involves the generation of reactive oxygen species (ROS), which are critical for its antiproliferative activity .
Neuroprotective Effects
This compound has been evaluated for its potential neuroprotective effects. It is suggested that the compound may mitigate oxidative stress-related damage in neuronal cells, making it a candidate for treating neurodegenerative diseases. The antioxidant properties of Tephrosia purpurea extracts, which contain this compound, have been documented to enhance cellular defense mechanisms against oxidative stress .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , making it a subject of interest in the development of new antibacterial agents. Studies have shown that extracts from Tephrosia purpurea can inhibit the growth of various pathogenic bacteria, indicating that this compound may contribute to these effects .
Synthesis of Nanoparticles
Another innovative application involves the use of this compound in the synthesis of silver nanoparticles (AgNPs). The leaf extract of Tephrosia purpurea has been utilized to produce non-toxic AgNPs, which exhibit potential as therapeutic agents due to their biocompatibility and antimicrobial properties .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C30H28O6 |
|---|---|
Poids moléculaire |
484.5 g/mol |
Nom IUPAC |
[(3S,4S)-4-[(2S)-7-hydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-8-yl]-2,2-dimethyloxolan-3-yl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C30H28O6/c1-30(2)29(36-26(33)16-13-19-9-5-3-6-10-19)22(18-34-30)27-23(31)15-14-21-24(32)17-25(35-28(21)27)20-11-7-4-8-12-20/h3-16,22,25,29,31H,17-18H2,1-2H3/b16-13+/t22-,25+,29+/m1/s1 |
Clé InChI |
QBEVDWJGVNNOGT-NTWNTOQNSA-N |
SMILES isomérique |
CC1([C@H]([C@H](CO1)C2=C(C=CC3=C2O[C@@H](CC3=O)C4=CC=CC=C4)O)OC(=O)/C=C/C5=CC=CC=C5)C |
SMILES canonique |
CC1(C(C(CO1)C2=C(C=CC3=C2OC(CC3=O)C4=CC=CC=C4)O)OC(=O)C=CC5=CC=CC=C5)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















